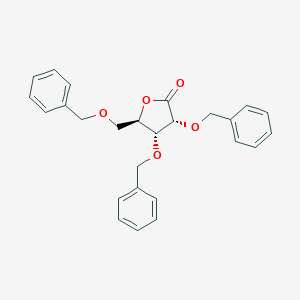

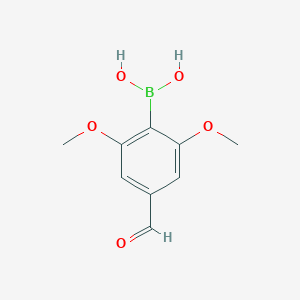

N-(4-Cloro-2,5-dimetoxi fenil)-3-hidroxi-4-((2-metoxi-5-((fenilamino) carbonil) fenil) azo) naftaleno-2-carboxamida

Descripción general

Descripción

Synthesis Analysis

Pigment Red 146 is synthesized from specific chemical precursors through a process that ensures its color quality and stability. While the specific synthesis route for Pigment Red 146 was not detailed in the searched papers, the synthesis of similar pigments involves complex chemical reactions, often requiring precise control over reaction conditions such as temperature, pH, and reactant concentrations. For example, the synthesis of C.I.Pigment Red 179, a related pigment, involves a two-step method with specific additives introduced during the reaction process to achieve the desired hue and transparency (Wu Zhi-dong, 2003).

Molecular Structure Analysis

The molecular structure of Pigment Red 146 contributes significantly to its color properties. Pigments such as these often have complex structures that allow for the absorption of specific light wavelengths, giving them their characteristic colors. The electronic structure of related pigments, such as C.I. Pigment Red 209, provides insights into the unusual yellow shade of red typical for some quinacridone pigments, attributed to specific isomeric forms (T. Senju & J. Mizuguchi, 2008).

Aplicaciones Científicas De Investigación

Tintas de impresión

Pigment Red 146 es ampliamente utilizado en la producción de tintas de impresión debido a su buena resistencia a los solventes, estabilidad al calor y resistencia a la luz . Es particularmente útil en sistemas de impresión de inyección de tinta .

Recubrimientos industriales

Este pigmento es importante en una gama de campos, incluidos los recubrimientos industriales . Sus propiedades como el tono de color, el brillo, la fuerza de tinción, la resistencia a la luz y la dispersibilidad lo convierten en una opción preferida para diversas aplicaciones de recubrimiento .

Impresión textil

En el campo de la impresión textil, Pigment Red 146 se utiliza ampliamente debido a su color vibrante y excelentes propiedades de solidez .

Modificación de superficie

La superficie de las partículas de Pigment Red 146 se puede modificar utilizando tensioactivos y aditivos aniónicos y no iónicos . Esta modificación da como resultado un aumento en la resistencia al solvente, una reducción en el tamaño de partícula y un aumento en la hidrofilia .

Propiedades de color mejoradas

Cuando se modifica, el brillo y la brillantez del color de Pigment Red 146 se mejoran significativamente, y la resistencia máxima del color puede alcanzar hasta el 112.6% . Esto lo hace adecuado para aplicaciones que requieren propiedades de color mejoradas .

Aplicaciones a nanoescala

El sistema coloidal (es decir, gotas de emulsión) se puede utilizar como un nanorreactor para preparar Pigment Red 146 a nanoescala para la impresora de inyección de tinta

Mecanismo De Acción

Target of Action

Pigment Red 146, also known as N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide, is primarily used as a colorant in various applications, including printing inks, industrial coatings, plastics, and synthetic fibers . Its primary targets are the materials it is intended to color.

Mode of Action

The compound works by imparting color to the target materials. The azo group (-N=N-) in the compound is responsible for its color-producing properties. When light strikes the compound, it absorbs certain wavelengths (colors) and reflects others. The color we see is the color that is reflected .

Biochemical Pathways

As a pigment, Pigment Red 146 doesn’t participate in biochemical pathways in the traditional sense. Instead, it affects the optical properties of the materials it colors. The size and crystal structure of the pigment particles have a crucial effect on their optical and physical properties, such as color strength and solvent resistance .

Pharmacokinetics

Its properties in a material can be influenced by factors such as particle size and the presence of other chemicals .

Result of Action

The primary result of Pigment Red 146’s action is the coloring of the target material. The compound can provide strong, vibrant color that is resistant to solvents, heat, and light .

Action Environment

The action of Pigment Red 146 can be influenced by various environmental factors. For example, the presence of surfactants and additives can enhance the pigment’s properties, such as increasing its solvent resistance and reducing its particle size . The temperature of the environment can also affect the properties of the pigment .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Direcciones Futuras

The findings from the surface modification of Pigment Red 146 particles have applications for the development of pigments having enhanced color properties, solvent resistance, and processability . It is a possible alternative to Pigment Red 57:1 types where an improvement in fastness properties is needed .

Propiedades

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27ClN4O6/c1-42-27-14-13-20(32(40)35-21-10-5-4-6-11-21)16-26(27)37-38-30-22-12-8-7-9-19(22)15-23(31(30)39)33(41)36-25-18-28(43-2)24(34)17-29(25)44-3/h4-18,39H,1-3H3,(H,35,40)(H,36,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKSHDRHZRCZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5OC)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063754 | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Water or Solvent Wet Solid, Liquid | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

5280-68-2 | |

| Record name | Pigment Red 146 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5280-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-(2-(2-methoxy-5-((phenylamino)carbonyl)phenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005280682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)

![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)

![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)